Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate
CAS No.: 180465-84-3
Cat. No.: VC20928449
Molecular Formula: C17H24N2O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 180465-84-3 |
|---|---|
| Molecular Formula | C17H24N2O2 |
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | tert-butyl spiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
| Standard InChI | InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-10-8-17(9-11-19)12-18-14-7-5-4-6-13(14)17/h4-7,18H,8-12H2,1-3H3 |
| Standard InChI Key | AENCMIPDBWGMRS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC=CC=C23 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate is characterized by its distinctive spirocyclic structure where an indoline ring system is connected to a piperidine ring through a shared quaternary carbon atom. This unique structural arrangement creates a three-dimensional scaffold that confers specific biological properties to the molecule .
The compound is identified by the CAS number 676607-31-1 and possesses the molecular formula C₁₇H₂₄N₂O₂ . With a molecular weight of 288.4 g/mol, this organic compound contains two nitrogen atoms, with one being part of the indoline ring system and the other incorporated in the piperidine moiety . The tert-butyloxycarbonyl (Boc) group is attached to the piperidine nitrogen, serving as a protecting group that can be removed under acidic conditions to reveal the free amine for further chemical modifications .
Structural Identifiers
The compound can be identified and characterized using various structural descriptors that facilitate its recognition in chemical databases and literature. These identifiers provide standardized ways to represent the compound's structure and composition, which is essential for chemical informatics and database searches .
Synthesis Methods
General Synthetic Approaches
The synthesis of tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate typically involves multiple steps and requires careful control of reaction conditions to ensure high yields and purity. Various synthetic routes have been developed, with the most efficient ones focusing on the construction of the spirocyclic core followed by appropriate functionalization .
One efficient synthetic approach described in the literature involves the following key steps:
Specific Synthetic Example
An exemplary synthesis involves the preparation of a related spirocyclic oxindole analogue, 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid. This synthesis proceeds through dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate, followed by demethylation of the resulting spirocyclic oxindole (ethyl 1'-methyl-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylate) .
The key steps in this synthetic route include:
Biological Activities
Pharmacological Profile
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate and related spirocyclic compounds exhibit diverse pharmacological properties, making them valuable scaffolds in drug discovery. The unique three-dimensional architecture of these compounds allows them to interact with various biological targets with high specificity.
The biological activity of this compound is primarily attributed to its ability to:
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Inhibit cell proliferation by disrupting the cell cycle
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Induce apoptosis by activating programmed cell death pathways in target cells
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Interact with specific receptors and enzymes due to its unique three-dimensional conformation
The spirocyclic indoline-piperidine core structure enhances the compound's lipophilicity, facilitating its passage through cell membranes and allowing effective interaction with intracellular targets. This property is crucial for its bioactivity and contributes to its potential therapeutic applications.
Anticancer Properties
Spirocyclic compounds derived from indoline and piperidine structures, including tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate, have shown promising anticancer properties in various studies. These compounds can inhibit cell proliferation and induce apoptosis in cancer cells through multiple mechanisms.
Research findings indicate that:
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Some derivatives exhibit potent cytotoxic effects against various cancer cell lines, with EC50 values in the nanomolar range for certain breast cancer cell lines
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Structure-activity relationship studies have revealed that modifications to the indoline and piperidine moieties can significantly enhance biological activity
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In vivo studies with related compounds have demonstrated reduced tumor growth rates in animal models, suggesting potential therapeutic applications in oncology
The anticancer activity of these compounds is thought to be mediated through their interactions with specific cellular targets involved in cell cycle regulation and apoptotic pathways. The unique spirocyclic structure provides a rigid scaffold that can be optimized through structural modifications to enhance binding affinity and selectivity for specific cancer-related targets.
Antimicrobial Activities
In addition to their anticancer properties, spirocyclic indoline derivatives have also demonstrated significant antimicrobial activity against various bacterial and fungal strains. This activity further expands the potential therapeutic applications of tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate and related compounds.
Studies have shown that:
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Some derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria
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The antimicrobial potency can be modulated through structural modifications to the spirocyclic scaffold
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Structure-activity relationship studies have identified key structural features required for optimal antimicrobial activity
These findings highlight the versatility of the spirocyclic indoline-piperidine scaffold and its potential as a platform for developing new antimicrobial agents to address the growing problem of antibiotic resistance.
Research Applications
Medicinal Chemistry Applications
Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate serves as a valuable building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic applications. Its unique spirocyclic structure provides a rigid scaffold that can be further functionalized to develop compounds with specific biological activities.
Key research applications in medicinal chemistry include:
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Development of novel anticancer agents targeting specific pathways in tumor cell proliferation and survival
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Design of new antimicrobial compounds to address the growing problem of antibiotic resistance
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Exploration of structure-activity relationships to identify optimal substitution patterns for enhanced biological activity
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Utilization as a scaffold for fragment-based drug discovery approaches
The presence of the Boc protecting group on the piperidine nitrogen allows for selective deprotection and further functionalization, enabling the synthesis of diverse derivatives with tailored properties for specific therapeutic applications.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate and its derivatives have provided valuable insights into the structural features required for optimal biological activity. These studies have guided the rational design of more potent and selective compounds based on the spirocyclic indoline-piperidine scaffold.
Key findings from SAR studies include:
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The importance of substituents on the indoline ring for maintaining potency against cancer cells
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The influence of the piperidine ring conformation on binding to specific biological targets
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The role of the spiro carbon in providing the optimal three-dimensional arrangement for biological activity
These insights have facilitated the development of optimized derivatives with enhanced biological activities and improved pharmacokinetic properties, further expanding the potential therapeutic applications of compounds based on the spirocyclic indoline-piperidine scaffold.
Chemical Biology Research
In chemical biology research, tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate serves as a valuable tool for studying biological pathways and interactions. The compound's unique structure allows it to interact with specific biological targets, providing insights into their function and potential role in disease processes.
Applications in chemical biology include:
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Use as a probe to study specific signaling pathways involved in cancer cell proliferation and survival
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Investigation of mechanisms of antimicrobial resistance and development of new strategies to overcome it
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Exploration of structure-based design approaches to develop selective inhibitors of specific enzymes or receptors
These applications highlight the versatility of tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate as a research tool in chemical biology and its potential to contribute to our understanding of fundamental biological processes.
| Safety Category | Details |
|---|---|
| Hazard Statements | H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction) |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
| GHS Pictogram | GHS07 (Warning) |
| Signal Word | Warning |
| When handling this compound, standard laboratory safety practices should be followed, including: |
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Use of appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection
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Work in a well-ventilated area or fume hood to minimize inhalation exposure
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Avoid contact with skin and eyes
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Follow proper disposal procedures for any waste materials These safety considerations should be incorporated into laboratory protocols when working with tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate to ensure researcher safety and environmental protection.
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